molecular formula C9H14Cl2N2 B1470949 (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride CAS No. 218151-48-5

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride

Cat. No.: B1470949
CAS No.: 218151-48-5
M. Wt: 221.12 g/mol
InChI Key: FSROIONCWTUSFW-UONRGADFSA-N
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Description

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride is a chiral diamine compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of complex molecules and in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride typically involves the reduction of indene derivatives followed by amination. One common method includes the catalytic hydrogenation of indene to form 2,3-dihydroindene, which is then subjected to a series of reactions to introduce the diamine functionality. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride is unique due to its specific chiral configuration and the presence of the indene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2R)-2,3-dihydro-1H-indene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;;/h1-4,8-9H,5,10-11H2;2*1H/t8-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSROIONCWTUSFW-UONRGADFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
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(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
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(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Reactant of Route 6
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride

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